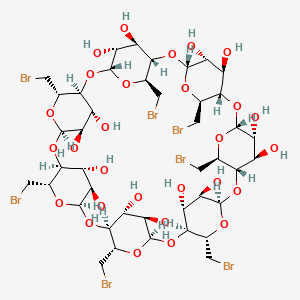

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

Descripción general

Descripción

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is a modified cyclodextrin derivative where bromine atoms replace the hydroxyl groups at the 6th position of the glucose units. Cyclodextrins are cyclic oligosaccharides composed of glucose molecules linked by α-1,4-glycosidic bonds, forming a toroidal structure. This modification enhances the compound’s ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin typically involves the bromination of cyclodextrin. The process begins with the protection of the hydroxyl groups, followed by selective bromination at the 6th position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: Heptakis-6-bromo-6-deoxy-beta-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino or thiol groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide (NaN₃) or thiourea are commonly used for substitution reactions. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide results in the formation of Heptakis(6-Azido-6-Deoxy)-|A-Cyclodextrin .

Aplicaciones Científicas De Investigación

Chemistry

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin serves as a chiral selector in chromatography, facilitating the separation of enantiomers. This property is crucial for the synthesis of pharmaceuticals where enantiomeric purity is essential. The compound's ability to form inclusion complexes enhances its utility in analytical chemistry .

Biology

In biological research, this compound is utilized in molecular recognition studies and host-guest chemistry. Its ability to encapsulate hydrophobic molecules makes it a valuable tool for investigating interactions between biomolecules and drugs. It has been shown to enhance the bioavailability of poorly soluble drugs by improving their solubility and stability .

Medicine

This compound has significant potential in drug delivery systems . Its capacity to form complexes with various therapeutic agents allows for targeted delivery, reducing side effects and improving therapeutic efficacy. For example, studies have demonstrated its use in enhancing the delivery of nucleotide-based therapies via selective transmembrane internalization through specific receptors .

Industrial Applications

In the cosmetics and personal care industry, this compound is employed as an ingredient that improves the stability and solubility of active compounds in formulations. Its inclusion can enhance the sensory attributes of products while ensuring effective delivery of active ingredients .

Case Study 1: Drug Delivery Enhancement

A study investigated the use of this compound as a carrier for hydrophobic drugs. The results indicated that this compound significantly increased the solubility and bioavailability of drugs like paclitaxel when co-administered, demonstrating its potential in cancer therapy .

Case Study 2: Chromatographic Applications

In another research project, this compound was tested as a chiral selector in high-performance liquid chromatography (HPLC). The findings showed improved resolution of enantiomers compared to native cyclodextrins, highlighting its effectiveness in analytical applications .

Mecanismo De Acción

The mechanism of action of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The toroidal structure of cyclodextrins provides a hydrophobic cavity that can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of guest molecules .

Molecular Targets and Pathways: The primary molecular targets are hydrophobic molecules that fit into the cyclodextrin cavity. The pathways involved include non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparación Con Compuestos Similares

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is unique due to its specific bromination at the 6th position. Similar compounds include:

Heptakis(6-Amino-6-Deoxy)-|A-Cyclodextrin: This compound has amino groups instead of bromine atoms, offering different reactivity and applications.

Heptakis(6-Thiol-6-Deoxy)-|A-Cyclodextrin: The presence of thiol groups provides unique properties for binding with metal ions and other thiol-reactive species.

Per(6-Guanidino-6-Deoxy)-|A-Cyclodextrin: This derivative has guanidino groups, enhancing its ability to interact with negatively charged molecules such as DNA.

Actividad Biológica

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin (HBC) is a modified cyclodextrin that has garnered attention for its unique biological activities and potential applications in drug delivery, antimicrobial treatments, and biochemical research. This article delves into its mechanisms of action, pharmacokinetics, and biological effects, supported by data tables and relevant case studies.

This compound is synthesized through the halogenation of beta-cyclodextrin using brominating agents. The molecular formula for HBC is , and it exhibits a melting point of approximately 212 °C . The synthesis typically yields around 85% efficiency, with the compound being soluble in various solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

2.1 Chelation and Complexation

HBC functions primarily as a chelation agent, forming inclusion complexes with various hydrophobic molecules. This ability allows HBC to enhance the solubility and stability of these compounds, which can significantly improve their bioavailability. The interaction occurs through encapsulation within the hydrophobic cavity of the cyclodextrin, impacting cellular processes such as drug transport and metabolism.

2.2 Cellular Effects

Research indicates that HBC influences several cellular processes:

- Cell Signaling : Modulates signaling pathways that affect gene expression and cellular metabolism.

- Drug Uptake : Enhances the uptake of hydrophobic drugs, increasing their therapeutic efficacy.

- Membrane Integrity : Affects cell membrane fluidity, thereby influencing endocytosis and exocytosis processes.

3. Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated significant antimicrobial properties against various pathogens.

- Antitumor Effects : When complexed with anticancer agents, HBC has shown enhanced cytotoxicity against cancer cell lines .

- Enzyme Modulation : Can influence enzyme activity by altering substrate availability or inhibiting/enhancing specific pathways .

4. Pharmacokinetics

The pharmacokinetics of HBC reveal its distribution and metabolism within biological systems:

- Solubility : High solubility in polar solvents facilitates its use in drug formulations.

- Distribution : The compound can localize in specific cellular compartments, including the cytoplasm and nucleus, affecting its biological function .

- Dosage Effects : Low doses enhance drug efficacy, while high doses may lead to cytotoxic effects; thus, dosage optimization is critical for therapeutic applications.

5.1 Antitumor Activity Enhancement

A study investigated the complexation of HBC with camptothecin, a well-known anticancer drug. The results indicated that the inclusion complex significantly improved the drug's stability and cytotoxicity against various cancer cell lines (e.g., HepG2, A2780) compared to the free drug .

| Compound | Enhanced Activity | Cell Line |

|---|---|---|

| Camptothecin + HBC | Increased Cytotoxicity | HepG2 |

| Dihydroquercetin + HBC | Antioxidant Activity | HepG2 |

| Mansonone G + HBC | Antitumor Activity | A549 |

5.2 Antimicrobial Efficacy

In another study focusing on antimicrobial properties, HBC was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability when treated with HBC complexes compared to controls.

6. Conclusion

This compound presents a versatile platform for enhancing the biological activity of various compounds through its unique properties as a chelation agent. Its ability to improve solubility, stability, and cellular uptake makes it a valuable tool in pharmaceutical applications, particularly in cancer therapy and antimicrobial treatments. Ongoing research will further elucidate its mechanisms and expand its potential uses in biomedical fields.

Propiedades

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRROJOWZLYCK-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Br7O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1575.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bromine substitution in heptakis(6-bromo-6-deoxy)-β-cyclodextrin impact its properties compared to native β-cyclodextrin?

A1: The introduction of bromine atoms significantly alters the properties of the cyclodextrin. Firstly, it increases the molecule's reactivity, allowing for further modifications at the 6-position. This enables the attachment of various functional groups, expanding its potential applications [, ]. Secondly, the bulky bromine atoms influence the molecule's solubility, making it more soluble in organic solvents compared to the native β-cyclodextrin []. This altered solubility profile can be advantageous for applications like drug delivery, where solubility in both aqueous and organic media is often desired.

Q2: What analytical techniques are commonly employed to characterize and study heptakis(6-bromo-6-deoxy)-β-cyclodextrin and its derivatives?

A2: Various analytical techniques are utilized to study this cyclodextrin derivative. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C{¹H} CP-MAS NMR, proves invaluable in characterizing the structure and dynamics of these molecules, offering insights into their interactions with guest molecules []. Additionally, techniques like Fourier-transform infrared spectroscopy (FT-IR), potentiometric titration, differential scanning calorimetry (DSC), and porosimetry (BET) are employed to investigate the physicochemical properties and surface characteristics of materials derived from heptakis(6-bromo-6-deoxy)-β-cyclodextrin []. These techniques provide a comprehensive understanding of the compound's behavior and potential applications.

Q3: Can you elaborate on the use of heptakis(6-bromo-6-deoxy)-β-cyclodextrin in synthesizing advanced materials?

A3: Heptakis(6-bromo-6-deoxy)-β-cyclodextrin serves as a key building block for creating pH-responsive nanosponges []. By reacting this molecule with different polyaminocyclodextrins, researchers have successfully synthesized novel nanomaterials with tunable properties. These nanosponges exhibit pH-dependent adsorption abilities, making them promising candidates for controlled drug delivery and other applications requiring stimuli-responsive behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.